![molecular formula C7H6ClN3 B11915938 6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11915938.png)
6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the cyclization of 2-aminopyridines with formamidoximes under mild reaction conditions using trifluoroacetic anhydride . Another approach includes the use of N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
化学反応の分析
Types of Reactions: 6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the triazole ring.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
[1,2,4]Triazolo[1,5-a]pyrimidine: This compound shares a similar triazole ring structure but differs in the fused pyrimidine ring.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system but with different nitrogen positioning.
Uniqueness: 6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine and methyl groups enhances its reactivity and potential for diverse applications.
特性
分子式 |
C7H6ClN3 |
|---|---|
分子量 |
167.59 g/mol |
IUPAC名 |
6-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H6ClN3/c1-5-6(8)2-3-7-9-4-10-11(5)7/h2-4H,1H3 |
InChIキー |
LAFWAQZDPZKEGB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=NC=NN12)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



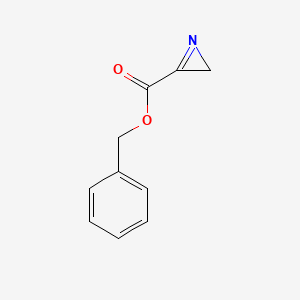


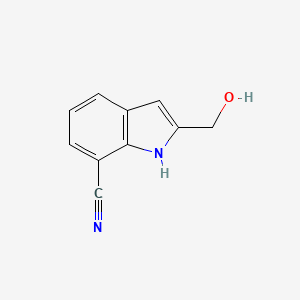

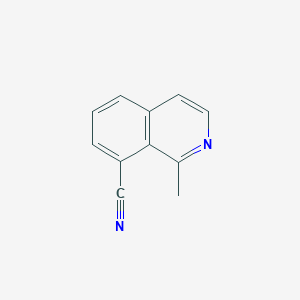
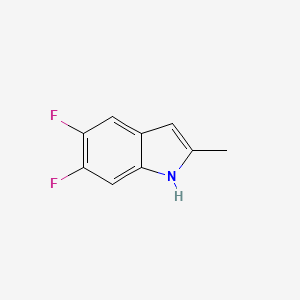
![6-(3-Chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11915891.png)
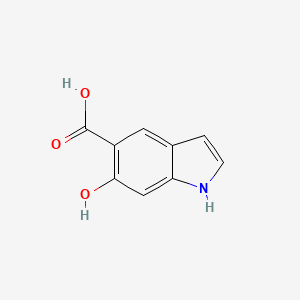


![1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one hydrochloride](/img/structure/B11915921.png)
![6-Chloroimidazo[1,2-a]pyridin-3-ol](/img/structure/B11915926.png)
